molecular formula C21H29F3N2O3 B11467282 N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide

Cat. No.: B11467282
M. Wt: 414.5 g/mol
InChI Key: NZBDHGYNAKFCTB-UHFFFAOYSA-N
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Description

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a cyclohexanecarboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetylation and Cyclohexylation: The acetyl and cyclohexyl groups can be added through acylation and alkylation reactions, respectively.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with cyclohexanecarboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups such as amines or thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure may contribute to the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Protein Binding: Its interaction with proteins can be studied to understand binding mechanisms and develop new therapeutic agents.

Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Diagnostics: It may be used in diagnostic assays to detect or quantify specific biomolecules.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.

    Agriculture: Its potential biological activity may be harnessed for developing new agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(fluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

    N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(chloromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Properties

Molecular Formula

C21H29F3N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H29F3N2O3/c1-13-17(14(2)27)20(21(22,23)24,25-18(28)15-9-5-3-6-10-15)19(29)26(13)16-11-7-4-8-12-16/h15-16H,3-12H2,1-2H3,(H,25,28)

InChI Key

NZBDHGYNAKFCTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)C3CCCCC3)C(=O)C

Origin of Product

United States

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